![molecular formula C8H5IO3 B13096162 7-Iodobenzo[D][1,3]dioxole-5-carbaldehyde](/img/structure/B13096162.png)
7-Iodobenzo[D][1,3]dioxole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Iodobenzo[D][1,3]dioxole-5-carbaldehyde is an organic compound with the molecular formula C8H5IO3 It is a derivative of benzo[d][1,3]dioxole, featuring an iodine atom at the 7th position and an aldehyde group at the 5th position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodobenzo[D][1,3]dioxole-5-carbaldehyde typically involves the iodination of benzo[d][1,3]dioxole derivatives followed by formylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The formylation can be achieved using reagents such as Vilsmeier-Haack or Reimer-Tiemann reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Sodium azide, potassium cyanide, often in polar aprotic solvents.
Major Products:
Oxidation: 7-Iodobenzo[D][1,3]dioxole-5-carboxylic acid.
Reduction: 7-Iodobenzo[D][1,3]dioxole-5-methanol.
Substitution: Various substituted benzo[d][1,3]dioxole derivatives depending on the nucleophile used.
科学的研究の応用
7-Iodobenzo[D][1,3]dioxole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 7-Iodobenzo[D][1,3]dioxole-5-carbaldehyde depends on its application. In biochemical assays, it may act as an inhibitor or activator of specific enzymes by interacting with their active sites. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function. The iodine atom can also participate in halogen bonding, influencing molecular interactions and pathways.
類似化合物との比較
5-Iodobenzo[D][1,3]dioxole: Similar structure but lacks the aldehyde group, making it less reactive in certain chemical reactions.
7-Bromobenzo[D][1,3]dioxole-5-carbaldehyde: Similar structure with bromine instead of iodine, which can affect its reactivity and biological activity.
7-Iodobenzo[D][1,3]dioxole-4-carbaldehyde: The position of the aldehyde group is different, which can influence its chemical behavior and applications.
Uniqueness: 7-Iodobenzo[D][1,3]dioxole-5-carbaldehyde is unique due to the presence of both an iodine atom and an aldehyde group in specific positions on the benzo[d][1,3]dioxole ring
特性
分子式 |
C8H5IO3 |
|---|---|
分子量 |
276.03 g/mol |
IUPAC名 |
7-iodo-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C8H5IO3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-3H,4H2 |
InChIキー |
PRYDNEPQUGCULA-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C(=CC(=C2)C=O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


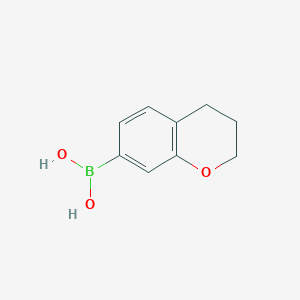
![5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13096096.png)

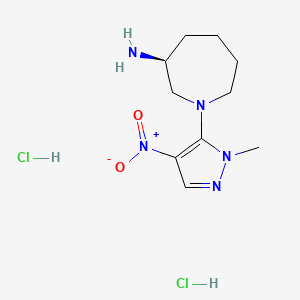
![[1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine](/img/structure/B13096123.png)

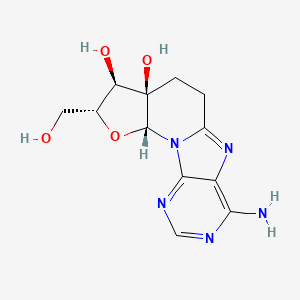
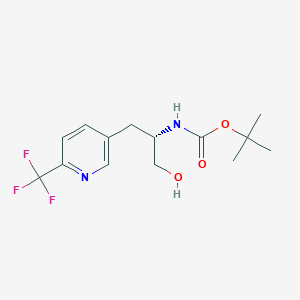

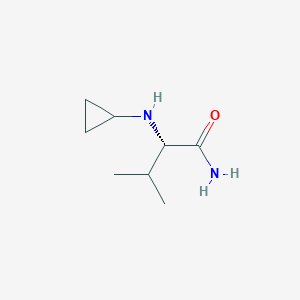
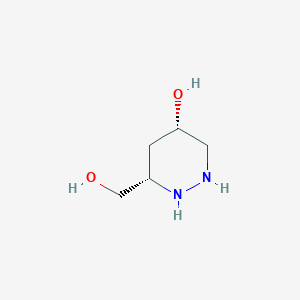
![6-(1-Benzylpiperidin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one](/img/structure/B13096167.png)


